2-Fluoro-4-phenylbenzaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
2-fluoro-4-phenylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO/c14-13-8-11(6-7-12(13)9-15)10-4-2-1-3-5-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMELGNCEEYDIED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183436-80-8 | |
| Record name | 2-fluoro-4-phenylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 2 Fluoro 4 Phenylbenzaldehyde and Its Analogs
Strategic Approaches to Aryl Fluoride (B91410) Precursors
The introduction of a fluorine atom onto an aromatic ring is a critical step in the synthesis of 2-fluoro-4-phenylbenzaldehyde. Traditional methods for creating aryl fluorides often rely on the Balz-Schiemann reaction. However, contemporary strategies focus on direct fluorination using electrophilic reagents on aryl metal species. For instance, (hetero)aryl magnesium reagents have been successfully fluorinated using N-fluorobenzenesulfonimide (NFSI) or N-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate. chinesechemsoc.org
Another significant advancement is the halogen exchange (Halex) process, which is particularly suitable for industrial-scale production. This method uses inexpensive inorganic fluorides like potassium fluoride to displace other halogens on the aromatic ring. The efficiency of this process is higher with aryl chlorides compared to bromides or iodides due to the higher electronegativity of chlorine, which facilitates the rate-determining addition of the fluoride ion. nih.gov
Copper-mediated fluorination of aryltrifluoroborates with potassium fluoride also presents a mild and general method. In this process, copper plays a dual role by coordinating both the aryl and fluoride ligands and acting as an oxidant to form a key reactive Cu(III) intermediate. chinesechemsoc.org
Targeted Functionalization of Biphenyl (B1667301) Scaffolds
The biphenyl framework is a common structural motif in many biologically active compounds and advanced materials. rsc.orgrsc.orgresearchgate.net The functionalization of this scaffold, particularly the introduction of an aldehyde group, is a crucial step in synthesizing compounds like this compound.
Aldehyde Group Introduction and Manipulation
The introduction of an aldehyde group onto the biphenyl scaffold can be achieved through various methods. One common strategy involves the formylation of a pre-existing biphenyl derivative. For instance, a crude solution of a precursor like 2-fluoro-4-methoxybenzaldehyde (B32593) can be converted to the corresponding aldoxime and subsequently dehydrated to the nitrile. google.com
Alternatively, cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to construct the biphenyl aldehyde directly. This typically involves the reaction of a fluorinated benzaldehyde (B42025) boronic acid with an appropriate aryl halide. rsc.org The aldehyde group itself is a versatile handle for further chemical transformations. It can participate in condensation reactions to form imines, which are precursors to various heterocyclic compounds. Furthermore, the aldehyde can be elaborated into more complex functional groups, such as β-secondary alcohols or converted to a styrene (B11656) derivative via a Wittig reaction. nih.gov
Catalytic and Stereoselective Synthesis Routes to Fluorinated Biphenyl Aldehydes
Modern synthetic chemistry has seen a surge in the development of catalytic and stereoselective methods for the synthesis of complex molecules. These approaches offer high efficiency, selectivity, and atom economy, making them highly desirable for industrial applications.
Main Group Metal Catalysis in Carbon-Carbon Bond Formation
While transition metals like palladium have long dominated the landscape of cross-coupling reactions for C-C bond formation, there is growing interest in the use of more abundant and less toxic main group metals. rsc.org Recent computational studies have explored the potential of lithium to catalyze the C-C coupling of two benzene (B151609) molecules to form a biphenyl molecule. nih.govacs.orgresearchgate.net This process is proposed to proceed without an activation barrier, offering a potentially highly efficient, transition-metal-free route to biphenyl scaffolds. nih.govacs.org Although still in the theoretical stages for this specific application, main group metal catalysis holds promise for more sustainable and economical synthetic routes in the future.
Diastereoselective Synthesis of Vicinal Diamines Utilizing Aldehydes
Aldehydes, including fluorinated benzaldehydes, are valuable starting materials in the diastereoselective synthesis of vicinal diamines. These diamine structures are important motifs in natural products and medicinal chemistry. nsf.govthieme-connect.com A one-pot synthesis has been developed for the preparation of vicinal diamines from aldehydes and azaarylmethylamines. nsf.govacs.orgnih.gov This reaction proceeds without the need for transition metal catalysts and demonstrates good to excellent diastereoselectivities. nsf.govacs.orgnih.gov For example, the reaction of 4-phenylbenzaldehyde (B31587) has been shown to produce the corresponding vicinal diamine in very good yield and with high diastereoselectivity (16:1 dr). nsf.govacs.org This method provides a straightforward and practical strategy for synthesizing biologically active vicinal diamines. nsf.govthieme-connect.com
Table 1: Diastereoselective Synthesis of Vicinal Diamines from Various Aldehydes
| Aldehyde | Yield (%) | Diastereomeric Ratio (dr) |
| Benzaldehyde | 95 | 6.0 : 1 |
| 4-Methylbenzaldehyde | 73 | 4.2 : 1 |
| 4-Methoxybenzaldehyde | 70 | 6.7 : 1 |
| 4-Phenoxybenzaldehyde | 79 | 4.5 : 1 |
| 2-Naphthaldehyde | 77 | 5.6 : 1 |
| 4-Chlorobenzaldehyde | 80 | 6.0 : 1 |
| 4-Fluorobenzaldehyde (B137897) | 91 | 5.8 : 1 |
| 4-(Trifluoromethoxy)benzaldehyde | 87 | 5.5 : 1 |
| 4-Phenylbenzaldehyde | 83 | 16 : 1 |
| 4-(2-Pyridyl)benzaldehyde | 86 | >20 : 1 |
| Data sourced from multiple studies on the one-pot synthesis of vicinal diamines. nsf.govacs.org |
Chemoselective Synthesis of Heterocycles (e.g., 7-Azaindoles, 7-Azaindolines)
Fluorinated aldehydes are instrumental in the chemoselective synthesis of important heterocyclic structures like 7-azaindoles and 7-azaindolines. rsc.orgrsc.org These scaffolds are considered privileged in medicinal chemistry due to their enhanced solubility and bioavailability. rsc.org A novel one-pot method allows for the selective synthesis of either 7-azaindoles or 7-azaindolines from the reaction of 2-fluoro-3-methylpyridine (B30981) with an arylaldehyde. rsc.orgrsc.org The selectivity of this reaction is controlled by the alkali metal counterion of the base used. rsc.orgrsc.orgdntb.gov.ua Specifically, using lithium bis(trimethylsilyl)amide (LiN(SiMe3)2) exclusively yields the 7-azaindoline, while potassium bis(trimethylsilyl)amide (KN(SiMe3)2) predominantly forms the 7-azaindole. rsc.org This method provides a streamlined approach to these valuable heterocycles, avoiding the need for stoichiometric oxidants. rsc.org
Table 2: Alkali-Amide Controlled Selective Synthesis
| Base | Main Product |
| LiN(SiMe3)2 | 7-Azaindoline |
| KN(SiMe3)2 | 7-Azaindole |
| This table illustrates the counterion-dependent chemoselectivity in the synthesis of 7-azaindoles and 7-azaindolines. rsc.org |
Flow Chemistry Approaches for Fluorinated Aldehyde Transformations
Continuous flow chemistry has emerged as a powerful technology in modern organic synthesis, offering significant advantages over traditional batch processing, particularly for reactions involving hazardous reagents, unstable intermediates, or requiring precise control over reaction parameters. The application of flow chemistry to the transformations of fluorinated aldehydes, such as this compound, holds considerable promise for enhancing safety, efficiency, and scalability.
Flow reactors provide superior heat and mass transfer, enabling reactions to be conducted at temperatures and pressures that would be challenging to manage in batch reactors. This is particularly relevant for transformations of aromatic aldehydes which can be sensitive to reaction conditions. For instance, the reduction of aromatic aldehydes to the corresponding alcohols can be efficiently performed in a continuous flow setup. A study demonstrated the reduction of various aromatic and aliphatic aldehydes using a sodium borohydride (B1222165) solution in a flow reactor, achieving high yields in remarkably short residence times (less than 20 seconds at 60 °C). acs.org This methodology could be directly applicable to this compound for the synthesis of the corresponding benzyl (B1604629) alcohol.
Furthermore, flow chemistry facilitates the safe handling of gaseous reagents. The one-pot reductive amination of aromatic aldehydes with nitroarenes using molecular hydrogen has been successfully demonstrated in a continuous flow reactor over a gold-on-alumina catalyst, affording secondary aromatic amines in good to excellent yields. rsc.org This approach avoids the risks associated with handling large volumes of hydrogen gas in batch processes.
The precise control over stoichiometry and reaction time in flow systems is another key advantage. In the palladium-catalyzed reductive carbonylation of aryl bromides to aryl aldehydes using syngas (CO and H₂), the ability to fine-tune the CO-to-H₂ ratio through mass-flow controllers was critical for optimizing the reaction yield and preventing catalyst deactivation. nih.gov Such control would be invaluable for transformations involving the aldehyde group of this compound in the presence of other reactive sites.
The table below summarizes representative flow chemistry transformations applicable to aromatic aldehydes, which could be adapted for this compound.
| Transformation | Substrate Example | Reagents and Conditions | Product | Yield | Reference |
| Reduction | Aromatic Aldehydes | NaBH₄, 60 °C, < 20 s residence time | Corresponding Alcohols | High | acs.org |
| Reductive Amination | Aromatic Aldehydes | Nitroarenes, H₂, Au/Al₂O₃ catalyst | Secondary Aromatic Amines | Good to Excellent | rsc.org |
| Trichloromethylation | Aromatic Aldehydes | Sodium trichloroacetate, DMSO | 2,2,2-trichloromethylcarbinols | 71-93% (on 100 mmol scale) | organic-chemistry.org |
| Dehydrogenative C-C Coupling | Alkylarenes and Aldehydes | Photoredox catalyst, 365 nm LED, Acetone | Ketones | Good to Excellent | acs.org |
This table presents data for analogous systems and serves as a model for potential applications to this compound.
Cascade and Domino Reactions in this compound Chemistry
Cascade and domino reactions, which involve two or more bond-forming transformations in a single synthetic operation without isolating intermediates, represent a highly efficient and atom-economical approach to the synthesis of complex molecules. e-bookshelf.denih.gov The application of such strategies in the chemistry of this compound and its analogs can provide rapid access to diverse molecular architectures.
A notable example of a cascade reaction involving a 2-fluorobenzaldehyde (B47322) derivative is the synthesis of 1,3-diazaheterocycle-fused [1,2-a]quinoline derivatives. This one-step, transition-metal-free protocol involves the reaction of a 2-fluorobenzaldehyde with a heterocyclic ketene (B1206846) aminal, leading to the formation of both a C=C and a C-N bond in a single operation. acs.orgbeilstein-journals.org The reaction is initiated by a nucleophilic attack of the ketene aminal on the aldehyde, followed by dehydration and an intramolecular nucleophilic aromatic substitution of the fluorine atom. The electrophilicity of the aldehyde and the lability of the C-F bond are crucial for the success of this cascade.
While the aforementioned example illustrates a cascade reaction involving the 2-fluoro-aldehyde moiety, the synthesis of the 4-phenyl group in this compound itself can be envisioned through a domino reaction. For instance, palladium-catalyzed domino reactions are powerful tools for the construction of biaryl systems. mdpi.com A one-pot protocol for the synthesis of phenanthrene (B1679779) derivatives from biphenyl-2-carbaldehydes, terminal alkynes, and piperidine (B6355638) proceeds through a domino sequence involving C(sp)-H activation, imine-alkyne activation, a 1,5-hydride shift, β-elimination, allene (B1206475) formation, and a 6π-cycloaddition. acs.org While this specific example leads to a fused polycyclic system, it highlights the potential of using an aldehyde as a handle to initiate a cascade process for constructing complex aromatic systems.
The synthesis of substituted biphenyls, the core structure of the "phenyl" substituent in the target molecule, can be achieved through various cascade approaches. One such method involves the palladium-catalyzed ortho-arylation of benzoic acids followed by decarboxylation, leading to meta-substituted biphenyls. mdpi.com Although this starts from a carboxylic acid, it demonstrates the principle of a traceless directing group in a domino sequence to construct a biphenyl linkage.
The table below presents examples of cascade and domino reactions involving fluorinated benzaldehydes or leading to biphenyl structures, which are relevant to the synthesis and functionalization of this compound.
| Reaction Type | Starting Materials | Key Steps | Product Class | Reference |
| Cascade Quinoline Synthesis | 2-Fluorobenzaldehyde, Heterocyclic Ketene Aminal | Nucleophilic addition, Dehydration, Intramolecular SNAr | Fused Quinoline Derivatives | acs.orgbeilstein-journals.org |
| Radical Cascade Cyclization | 2-Allyloxybenzaldehydes, gem-Difluoroarylacetic acids | Radical addition, Cyclization | Chroman-4-one Derivatives | mdpi.com |
| Domino Phenanthrene Synthesis | Biphenyl-2-carbaldehydes, Alkynes, Piperidine | C-H activation, Imine-alkyne activation, Cycloaddition | Phenanthrene Derivatives | acs.org |
| Domino Biphenyl Synthesis | 2-Iodobenzoic acids, Aryl iodides | Carboxylate-directed C-H arylation, Decarboxylation | meta-Substituted Biphenyls | mdpi.com |
This table showcases relevant cascade and domino strategies that could be applied or adapted for the synthesis and derivatization of this compound.
Computational Chemistry and Theoretical Investigations of 2 Fluoro 4 Phenylbenzaldehyde
Quantum Chemical Characterization of Electronic Structure
Quantum chemical calculations are fundamental to describing the electronic behavior of a molecule. These methods elucidate the distribution of electrons, the nature of chemical bonds, and the molecule's reactivity and stability. While direct computational studies on 2-Fluoro-4-phenylbenzaldehyde are not extensively published, research on complex derivatives incorporating this structure provides valuable data. A notable example is the study of benzyl (B1604629) 4-(2-fluoro-4-(trifluoromethyl)phenyl)-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, which contains the core 2-fluoro-4-phenyl moiety. researchgate.net
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining a molecule's electronic properties and reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. mdpi.com
For the derivative benzyl 4-(2-fluoro-4-(trifluoromethyl)phenyl)-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, quantum chemical calculations determined the HOMO and LUMO energy levels. researchgate.net The energy gap is a key parameter derived from these values, providing insight into the molecule's kinetic stability. researchgate.net
| Orbital | Energy (eV) |
|---|---|
| HOMO | -5.817 |
| LUMO | -1.635 |
| Energy Gap (ΔE) | 4.183 |
Table 1: Calculated Frontier Orbital Energies for a derivative containing the this compound moiety. researchgate.net
The distribution of electron density within a molecule governs its polarity and intermolecular interactions. Natural Bond Orbital (NBO) analysis is a common method to calculate the partial atomic charges on each atom, which are strongly influenced by electronegativity. researchgate.net
In the aforementioned derivative containing the 2-fluoro-4-phenyl group, NBO analysis revealed a complex charge distribution. researchgate.net Hydrogen atoms were found to be positively charged, with values ranging from 0.224 to 0.429. researchgate.net As expected, the oxygen and nitrogen atoms carried negative charges. researchgate.net The fluorine atoms exhibited negative partial charges, though the fluorine attached directly to the phenyl ring had a smaller negative charge compared to those in the trifluoromethyl group. researchgate.net This asymmetric charge distribution results in a significant molecular dipole moment, calculated to be 6.854 Debye for the derivative molecule. researchgate.net
| Atom Type | Calculated Partial Charge Range |
|---|---|
| Hydrogen (H) | +0.224 to +0.429 |
| Oxygen (O) | -0.554 to -0.630 |
| Nitrogen (N) | -0.587 |
| Fluorine (F) | -0.318 to -0.368 |
Table 2: Selected Partial Atomic Charges from NBO Analysis for a derivative containing the this compound moiety. researchgate.net
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing chemical bonding based on the topology of the electron density (ρ). researchgate.net By locating critical points in the electron density, QTAIM can characterize the nature of atomic interactions. For the derivative containing the this compound structure, a QTAIM analysis identified 137 critical points, including 60 associated with atomic nuclei. researchgate.net The analysis of quantities at the bond critical points, such as the electron density, its Laplacian (∇²ρ), and kinetic energy density (G), allows for the classification of chemical bonds. researchgate.net This analysis confirmed that the two phenyl rings within the structure possess an aromaticity comparable to that of benzene (B151609). researchgate.net
Vibrational Spectroscopy Simulations and Analysis
Computational methods are indispensable for interpreting vibrational spectra (e.g., Infrared and Raman). Simulations can predict vibrational frequencies and normal modes, aiding in the assignment of experimental spectral bands.
For molecules in the solid state, computational models must account for the periodic nature of the crystal lattice and intermolecular interactions. Periodic Density Functional Theory (DFT) has proven to be a highly effective approach for simulating the vibrational spectra of molecular crystals. mdpi.comnih.gov Unlike calculations on isolated molecules, periodic DFT considers the influence of the crystalline environment, leading to a more accurate prediction of vibrational frequencies and features like crystal field splitting. nih.govresearchgate.net
Studies on the closely related compound 4-phenylbenzaldehyde (B31587) highlight the power of this approach. nih.govsigmaaldrich.com By using periodic DFT calculations with programs like CASTEP, researchers achieved a nearly one-to-one match between calculated and experimental inelastic neutron scattering (INS) spectra. nih.gov This synergy is powerful because INS spectroscopy has no selection rules, providing a complete vibrational profile, while periodic DFT provides accurate assignments for the observed bands. nih.gov For 4-phenylbenzaldehyde, which has 192 atoms in its crystallographic unit cell, this method successfully assigned its 573 predicted optical modes. nih.gov
The rotation of molecular fragments, such as aromatic rings and aldehyde groups, around single bonds represents low-frequency torsional modes that are sensitive to the molecular environment. Periodic DFT calculations are particularly crucial for accurately predicting these modes, which are often poorly described by isolated-molecule models due to the influence of crystal packing forces. nih.gov
In the crystalline state of 4-phenylbenzaldehyde, periodic DFT calculations unambiguously assigned the phenyl torsional mode to the range of 118–128 cm⁻¹. nih.gov This corrected earlier assignments based on single-molecule calculations, which had severely underestimated the frequency. nih.gov From this corrected frequency, the torsional barrier for the phenyl group was determined to be significantly higher in the crystal than for an isolated molecule, demonstrating the restrictive effect of the crystal lattice. nih.gov The torsional mode of the aldehyde group (τ–CHO) was also identified and assigned. nih.gov Comparing this to the aldehyde torsion in 4-fluorobenzaldehyde (B137897) (120 cm⁻¹) suggests that the dynamics of the CHO group are more restricted in 4-phenylbenzaldehyde. nih.govresearchgate.net
| Molecule | Torsional Mode | Calculated/Observed Wavenumber (cm⁻¹) | Note |
|---|---|---|---|
| 4-Phenylbenzaldehyde | Phenyl Torsion (τ–C₆H₅) | ~118-128 | Assignment from periodic DFT. nih.gov |
| 4-Phenylbenzaldehyde | Aldehyde Torsion (τ–CHO) | ~152-162 | Assignment from periodic DFT. nih.gov |
| 4-Fluorobenzaldehyde | Aldehyde Torsion (τ–CHO) | ~120 | For comparison of substituent effects. nih.govresearchgate.net |
Table 3: Torsional Mode Frequencies for 4-Phenylbenzaldehyde and a related compound in the crystalline state. nih.govresearchgate.net
Intermolecular Interactions and Phonon Modes
In the solid state, the arrangement and dynamics of this compound molecules are governed by a network of non-covalent intermolecular interactions. While specific crystallographic data for this compound is not extensively detailed in public literature, its structural analogues, such as 4-phenylbenzaldehyde and 4-fluorobenzaldehyde, provide a robust framework for understanding the expected interactions. nih.govresearchgate.net The primary forces likely include C-H···O hydrogen bonds, π-stacking interactions, and weak C-H···F interactions.
Computational studies on 4-phenylbenzaldehyde reveal a crystal structure built from two distinct dimer types: those linked by C-H···O bonds and those formed through π-stacking. nih.gov It is highly probable that this compound would exhibit similar C-H···O contacts, where the aldehyde oxygen acts as a hydrogen bond acceptor. The introduction of a fluorine atom provides an additional potential interaction site. Studies on other fluorinated aromatic compounds have identified C-H···F hydrogen bonds as contributors to crystal packing. researchgate.net
The collective vibrations of the molecules within the crystal lattice are known as phonon modes. These low-frequency modes are particularly sensitive to the strength and nature of intermolecular forces. dntb.gov.ua The study of these modes, typically through a combination of periodic Density Functional Theory (DFT) calculations and experimental techniques like Inelastic Neutron Scattering (INS) and far-infrared spectroscopy, offers deep insight into molecular dynamics. nih.govresearchgate.net For 4-phenylbenzaldehyde, periodic DFT calculations have been instrumental in assigning specific vibrational modes, including the phenyl torsional mode and collective motions involving C-H···O bonded pairs. nih.gov A similar approach for this compound would be expected to identify modes related to the biphenyl (B1667301) torsion and librational motions influenced by the fluorine substitution.
Table 1: Predicted Intermolecular Interactions and Vibrational Modes for this compound This table is predictive, based on analyses of structurally similar compounds.
| Interaction / Mode Type | Description | Analogous Evidence |
|---|---|---|
| C-H···O Hydrogen Bonds | Interaction between the aldehyde oxygen and hydrogen atoms from adjacent phenyl rings. A primary driver of crystal packing. | Observed in crystalline 4-phenylbenzaldehyde and other benzaldehyde (B42025) derivatives. nih.govacs.org |
| π-Stacking Interactions | Attractive, noncovalent interactions between the aromatic rings of neighboring molecules. | Identified as a key packing feature in 4-phenylbenzaldehyde. nih.gov |
| C-H···F Hydrogen Bonds | Weak hydrogen bonds involving the fluorine atom as an acceptor. | Observed in the crystal structures of other fluorinated organic molecules. researchgate.net |
| Phenyl Torsional Mode | Low-frequency internal vibration corresponding to the twisting of the phenyl ring relative to the fluorobenzaldehyde ring. | Unambiguously assigned for 4-phenylbenzaldehyde using INS and periodic DFT. nih.gov |
| Lattice Phonon Modes | Collective translational and librational (rotational) vibrations of the molecules within the crystal lattice. | The low-wavenumber region of the vibrational spectrum is dominated by these modes. researchgate.netresearchgate.net |
**3.3. Molecular Dynamics Simulations of Compound Behavior in Diverse Environments
Molecular dynamics (MD) simulations serve as a "computational microscope" to observe the behavior of molecules over time. For this compound, MD simulations could predict its dynamic properties and conformational preferences in different environments, such as in the crystalline state or in various solvents. Although specific MD studies on this compound are not prominent, the methodology allows for the exploration of several key behaviors.
Furthermore, MD simulations in explicit solvent environments (e.g., water, methanol (B129727), or non-polar solvents like hexane) would elucidate the role of solvent-solute interactions. These simulations can quantify the stability of intermolecular hydrogen bonds, track the formation of solvation shells, and predict how the solvent environment influences the conformational equilibrium of the biphenyl linkage. In the solid state, MD simulations can be used to study the stability of the crystal lattice at different temperatures and to observe the dynamics of the phonon modes and any potential phase transitions.
**3.4. Structure-Property Relationship Predictions via Computational Models
Computational models, primarily those based on Density Functional Theory (DFT), are powerful tools for predicting a molecule's properties directly from its structure. mdpi.com For this compound, these models can establish clear relationships between its atomic arrangement and its electronic, chemical, and physical characteristics.
The introduction of a fluorine atom—an electronegative element—and a phenyl group significantly influences the electronic landscape of the benzaldehyde core. Computational models can predict this influence through various descriptors:
Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution, highlighting the electron-rich (negative potential) region around the aldehyde oxygen and the electron-poor (positive potential) regions, which are crucial for identifying sites for intermolecular interactions.
Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and electronic excitation properties. mdpi.com
Dipole Moment: Calculations can provide a precise value for the molecular dipole moment, which is influenced by the asymmetric placement of the fluoro and aldehyde groups. researchgate.net
Torsional Barriers: DFT calculations can determine the energy barrier for the internal rotation of the aldehyde group and the phenyl substituent. In the related 4-phenylbenzaldehyde, the torsional barrier for the phenyl group in the crystalline state was calculated to be significantly higher than for the isolated molecule, demonstrating the strong effect of crystal packing. nih.gov A similar analysis for this compound would quantify the steric and electronic effects of the fluorine atom on these dynamics.
Vibrational Frequencies: As discussed previously, DFT models are essential for predicting the infrared, Raman, and INS spectra. The excellent agreement often found between calculated and experimental spectra validates both the computational model and the assignment of spectral bands, providing a direct link between structure and vibrational properties. nih.govresearchgate.net
Table 2: Predicted Structure-Property Relationships for this compound via Computational Models This table presents properties that can be reliably predicted using DFT and other computational methods, with illustrative comparisons to related compounds.
| Property | Computational Method | Predicted Influence of Structural Features | Reference for Methodology |
|---|---|---|---|
| HOMO-LUMO Gap | DFT (e.g., B3LYP) | The electron-withdrawing fluorine atom is expected to lower the energy of the molecular orbitals compared to 4-phenylbenzaldehyde. | mdpi.com |
| Partial Atomic Charges | Natural Bond Orbital (NBO) Analysis | The aldehyde oxygen will carry a significant negative charge. The fluorine atom will also be negative, while the attached carbon and aldehyde proton will be electropositive. | researchgate.net |
| Phenyl Torsion Barrier | DFT (Potential Energy Scan) | The barrier to rotation will be influenced by the steric hindrance and electronic effects of the ortho-fluoro substituent. Expected to be on the order of several kJ/mol. | nih.gov |
| Vibrational Frequencies | Periodic DFT (e.g., CASTEP) | C=O stretching frequency will be a strong band in the IR spectrum. C-F and C-H vibrational modes will be identifiable throughout the spectrum. | researchgate.net |
| Lipophilicity (LogP) | Fragment-based models (e.g., ALOGPS) | The presence of the phenyl group increases lipophilicity, while the polar fluoro and aldehyde groups modulate it. | chemrxiv.org |
Advanced Spectroscopic Characterization Techniques for 2 Fluoro 4 Phenylbenzaldehyde and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, HRMS)
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules in solution. For 2-Fluoro-4-phenylbenzaldehyde, ¹H and ¹³C NMR spectra provide definitive information on the number and connectivity of atoms, while High-Resolution Mass Spectrometry (HRMS) confirms its elemental composition with high accuracy.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment of each proton. The spectrum of the parent compound, 4-phenylbenzaldehyde (B31587), serves as a useful reference. The introduction of a fluorine atom at the C2 position in this compound induces significant changes in the chemical shifts and coupling patterns of the protons on the benzaldehyde (B42025) ring due to fluorine's strong electron-withdrawing nature and its coupling to adjacent protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The aldehyde carbon (CHO) typically appears significantly downfield. The carbon atom directly bonded to the fluorine (C-F) exhibits a large one-bond coupling constant (¹JC-F), which is a characteristic feature in the spectrum. Other carbons in the fluorinated ring also show smaller couplings (²JC-F, ³JC-F), providing further structural confirmation.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of a molecule's elemental formula. For this compound, the expected exact mass can be calculated and compared to the experimental value to confirm its composition.
Table 1: Predicted and Experimental NMR and HRMS Data
| Technique | Analysis | Observed/Expected Data for Analogues and this compound |
|---|---|---|
| ¹H NMR | Chemical Shifts (δ) | For the analogue 4-phenylbenzaldehyde, signals appear at δ 10.08 (s, 1H, CHO), 7.97 (d, 2H), 7.77 (d, 2H), and 7.4-7.5 (m, 5H). For this compound, the aldehyde proton is expected near δ 10.0 ppm, with aromatic protons showing complex splitting patterns due to H-F coupling. |
| ¹³C NMR | Chemical Shifts (δ) | For the analogue 4-phenylbenzaldehyde, signals are observed around δ 191.9 (CHO), with aromatic carbons in the δ 127-147 range. For this compound, the C-F carbon would show a large ¹JC-F coupling, and the aldehyde carbon would be near δ 190 ppm. |
| HRMS | Mass-to-Charge (m/z) | For a derivative, benzyl (B1604629) 4-(2-fluoro-4-(trifluoromethyl)phenyl)-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, the calculated [M+H]⁺ was 488.1804, with a found value of 488.1860. For C₁₃H₉FO, the expected [M+H]⁺ would be calculated to high precision. |
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly documented, extensive studies on its derivatives provide critical insights into its expected solid-state conformation.
For instance, the crystal structure of a derivative, benzyl 4-(2-fluoro-4-(trifluoromethyl)phenyl)-...-hexahydroquinoline-3-carboxylate, has been determined, revealing key structural parameters. Such analyses provide information on bond lengths, bond angles, and the dihedral angle between the two phenyl rings, which is influenced by the steric and electronic effects of the substituents.
Table 2: Representative Crystallographic Data for a Fluorinated Benzaldehyde Derivative
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Triclinic | |
| Space Group | P-1 | |
| a (Å) | 7.0889(11) | |
| b (Å) | 12.4861(18) | |
| c (Å) | 14.338(2) | |
| α (°) | 66.899(4) | |
| β (°) | 89.025(4) | |
| γ (°) | 85.101(4) |
| Volume (ų) | 1162.9(3) | |
Data from a complex derivative containing a 2-fluorophenyl moiety to illustrate typical crystallographic parameters.
The way molecules arrange themselves in a crystal lattice is governed by a network of non-covalent intermolecular interactions. In fluorinated aromatic compounds, interactions involving the fluorine atom are of particular interest. Analysis of derivatives shows that the crystal structure is stabilized by a combination of conventional and unconventional hydrogen bonds.
Inelastic Neutron Scattering (INS) for Vibrational Dynamics in Condensed Phases
Inelastic Neutron Scattering (INS) is a powerful spectroscopic technique for probing the vibrational dynamics (phonons) of materials, particularly in the solid state. Unlike optical spectroscopies (IR, Raman), INS has no selection rules, meaning all vibrational modes are potentially active. Its key advantage is its high sensitivity to the motion of hydrogen atoms, making it exceptionally well-suited for studying torsional modes, methyl group rotations, and other large-amplitude, low-frequency motions.
While no specific INS spectrum for this compound is available, studies on the closely related 4-phenylbenzaldehyde provide an excellent model. In these studies, periodic Density Functional Theory (DFT) calculations are used to simulate the INS spectrum, which shows a remarkable one-to-one correspondence with the experimental data. This combined experimental and computational approach allows for the unambiguous assignment of complex vibrational modes. For 4-phenylbenzaldehyde, INS clearly identifies the low-frequency torsional modes of both the aldehyde group (-CHO) and the phenyl ring, which are crucial for understanding the molecule's conformational flexibility in the crystal. The introduction of a fluorine atom in this compound would be expected to subtly alter these torsional barriers and vibrational frequencies, which could be precisely quantified by INS.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Infrared (IR) and Raman spectroscopy are complementary techniques that measure the vibrational modes of a molecule. An IR or Raman spectrum provides a unique "fingerprint" that allows for the identification of the compound and its functional groups. The positions, intensities, and shapes of the vibrational bands are characteristic of specific bond types and molecular symmetries.
For this compound, the spectra would be dominated by several key vibrations. The most prominent peak would be the C=O stretching vibration of the aldehyde group, typically found in the 1690-1715 cm⁻¹ region. The aromatic C=C stretching vibrations appear in the 1400-1600 cm⁻¹ range, while the C-H stretching vibrations of the aromatic rings are observed above 3000 cm⁻¹. The presence of the fluorine substituent would give rise to a C-F stretching mode, which is typically strong in the IR spectrum and appears in the 1000-1300 cm⁻¹ region. The precise frequencies of these modes provide a detailed picture of the molecule's vibrational framework.
Table 3: Characteristic Vibrational Frequencies for Substituted Benzaldehydes
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique | Notes |
|---|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman | Multiple weak to medium bands. |
| Aldehyde C-H Stretch | 2700 - 2900 | IR, Raman | Often appears as a pair of weak bands. |
| Carbonyl C=O Stretch | 1690 - 1715 | IR, Raman | Very strong and sharp band in IR. |
| Aromatic C=C Stretch | 1400 - 1600 | IR, Raman | Multiple bands of varying intensity. |
| C-F Stretch | 1000 - 1300 | IR | Typically a strong absorption. |
Applications in Medicinal and Agrochemical Chemistry
Design and Synthesis of Bioactive Derivatives
The aldehyde functional group of 2-fluoro-4-phenylbenzaldehyde is a versatile handle for constructing complex molecular architectures, particularly heterocyclic systems that form the core of many pharmaceutical and agricultural agents.
The 1,4-dihydropyridine (B1200194) (DHP) scaffold is a well-established pharmacophore in drugs targeting L-type calcium channels, widely used in the management of cardiovascular diseases like hypertension. researchgate.net Research has expanded to explore the anti-inflammatory potential of DHP derivatives, as chronic inflammation is a known contributor to various diseases, including cardiovascular disorders. researchgate.net
A notable example involves the synthesis of an annulated 1,4-DHP derivative, benzyl (B1604629) 4-(2-fluoro-4-(trifluoromethyl)phenyl)-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. researchgate.net This compound was synthesized via the Hantzsch reaction, a classic method for DHP synthesis, by reacting 2-fluoro-4-(trifluoromethyl)benzaldehyde (B1268082) with benzyl acetoacetate, 4,4-dimethylcyclohexane-1,3-dione, and ammonium (B1175870) acetate (B1210297) in refluxing methanol (B129727). researchgate.net The resulting molecule's structure was confirmed by IR, NMR, HRMS, and X-ray crystallography. researchgate.net The synthesis of novel DHP derivatives is often pursued to create compounds with dual activities, such as combined calcium channel blocking and angiotensin II receptor antagonism. nih.gov The presence of fluorine in such scaffolds is considered a potentially beneficial feature for developing pharmacologically potent drugs. ijpcbs.com
| Starting Aldehyde | Reaction | Product Class | Potential Biological Activity | Reference |
|---|---|---|---|---|
| 2-Fluoro-4-(trifluoromethyl)phenylbenzaldehyde | Hantzsch Reaction | Annulated 1,4-Dihydropyridine | Calcium Channel Modulation, Anti-inflammatory | researchgate.net |
The reactivity of the aldehyde group in this compound allows for its incorporation into a wide array of heterocyclic systems, which are privileged structures in medicinal chemistry.
Benzo[d]imidazoles: The benzimidazole (B57391) core is a key component of many pharmacologically active compounds. A derivative, 1-benzyl-4-fluoro-2-phenyl-1H-benzo[d]imidazole (BFPB), has been synthesized using a ZnO nanocatalyst. jchr.org This scaffold has shown promise in developing metabolically stable positive allosteric modulators of the GABA-A receptor. nih.govnih.gov Furthermore, related structures like 2-[2-fluoro-4-(2-fluorophenyl)phenyl]-1h-benzimidazole-4-carboxylic acid have been investigated as potential dihydroorotate (B8406146) dehydrogenase inhibitors. google.com
Pyrazole-4-carboxamides: Pyrazole (B372694) derivatives are integral to many therapeutic agents. researchgate.net Patents have described the synthesis of pyrazole derivatives using this compound as a starting material. epo.org The general synthesis of pyrazole-carboxamides can involve the cyclocondensation of carbohydrazones, formed from aldehydes, with reagents like thioglycolic acid. researchgate.net This class of compounds is of significant interest, with cyanomethylpyrazole carboxamides, for instance, being explored as Janus kinase (JAK) inhibitors. google.com
Pyrano[2,3-c]pyrazoles: This fused heterocyclic system can be synthesized through multi-component reactions involving an aldehyde, a pyrazolone (B3327878) derivative, and a compound with an active methylene (B1212753) group like malononitrile. nih.gov For example, 6-amino-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles have been synthesized using an aldehyde, 1-(4-chlorophenyl)-3-methyl-5-pyrazolone, and malononitrile, catalyzed by DABCO. nih.gov While a direct synthesis using this compound is not detailed, the methodology is applicable to a wide range of aldehydes. nih.gov Another route involves the Algar-Flynn-Oyamada (AFO) reaction of chalcones, which are themselves derived from aldehydes. nih.gov
Azaindoles: Azaindoles, bioisosteres of indoles, are important structures in pharmaceuticals due to their potential for improved solubility and bioavailability. rsc.org A one-pot method has been developed for the selective synthesis of 7-azaindolines through the reaction of 2-fluoro-3-picoline with various benzaldehydes. rsc.org Using 4-phenylbenzaldehyde (B31587), a related compound, this method afforded the corresponding C-2 substituted 7-azaindoline in good yield. rsc.org The 4-phenyl-7-azaindole scaffold has been identified as a potent and selective inhibitor of IKK2, a key enzyme in inflammatory pathways. nih.gov
Exploration of Specific Biological Targets
Derivatives synthesized from this compound have been evaluated against several specific biological targets, demonstrating a broad spectrum of potential therapeutic and agrochemical applications.
Succinate dehydrogenase (SDH), or mitochondrial complex II, is a crucial enzyme in both the Krebs cycle and the electron transport chain. nih.gov Inhibition of SDH can disrupt cellular respiration and is the mechanism of action for a class of fungicides known as SDHIs. nih.gov Many SDHIs belong to the pyrazole-4-carboxamide class of chemicals. Given that this compound is a precursor for pyrazole derivatives, its incorporation into such scaffolds presents an opportunity for the development of new SDH inhibitors for agricultural use. epo.org
The search for new antibacterial agents is critical in an era of increasing antibiotic resistance. Heterocyclic compounds derived from this compound have shown promising antibacterial activity.
The benzo[d]imidazole derivative, 1-benzyl-4-fluoro-2-phenyl-1H-benzo[d]imidazole (BFPB), was found to be highly effective against the bacteria Staphylococcus aureus and Salmonella typhi. jchr.org
A patent for tricyclic tetrahydroquinoline antibacterial agents includes this compound as a component in their synthesis. google.com
Schiff bases, which are readily formed from aldehydes, are also a known class of compounds with potential antibacterial properties. irjmets.com
| Compound | Bacterial Strains Tested | Activity | Reference |
|---|---|---|---|
| 1-benzyl-4-fluoro-2-phenyl-1H-benzo[d]imidazole (BFPB) | S. aureus, S. typhi | Highly effective | jchr.org |
In addition to their potential as SDHI fungicides, derivatives of this compound have demonstrated broader antifungal effects.
The benzo[d]imidazole derivative BFPB was shown to be more active against the fungal strains Aspergillus flavus and Candida albicans when compared to a standard drug. jchr.org
Fluorinated pyrazole derivatives, which can be synthesized from aldehydes, have also been investigated for their activity against various phytopathogenic fungi. researchgate.net
| Compound | Fungal Strains Tested | Activity | Reference |
|---|---|---|---|
| 1-benzyl-4-fluoro-2-phenyl-1H-benzo[d]imidazole (BFPB) | A. flavus, C. albicans | More active than standard | jchr.org |
Impact of Fluorination on Pharmacokinetic and Pharmacodynamic Profiles
The introduction of fluorine into a drug candidate can profoundly alter its properties, often leading to improved pharmacological profiles. This is particularly true for metabolic stability and lipophilicity.
A primary route of metabolism for many aromatic compounds is oxidation by cytochrome P450 enzymes, often occurring at the para-position. The presence of a fluorine atom, as in this compound, can block this metabolic pathway. The carbon-fluorine bond is exceptionally strong, making it resistant to enzymatic cleavage. This strategic "metabolic blocking" can significantly enhance the metabolic stability of a compound, leading to a longer biological half-life and improved oral bioavailability.
Studies on other fluorinated molecules have confirmed this principle. For example, research on 2-(4-fluorophenyl)-1H-benzo[d]imidazole demonstrated that single-site fluorination at the 4-position of the phenyl ring led to enhanced metabolic stability without disrupting the molecule's recognition by its biological target, the GABA-A receptor. Similarly, other reports have concluded that replacing a metabolically vulnerable C-H bond with a C-F bond is a well-established strategy for improving the stability of drug candidates.
Table 1: Research Findings on the Impact of Monofluorination
| Finding | Implication for this compound | Source(s) |
|---|---|---|
| Single-site fluorination enhances metabolic stability. | The fluorine at the 2-position can prevent oxidation, increasing the compound's half-life. | |
| Fluorine substitution can block common metabolic pathways (e.g., para-hydroxylation). | Increased resistance to degradation by cytochrome P450 enzymes. | |
| Enhanced stability often does not disrupt molecular recognition at the target site. | The compound can maintain its intended biological activity while having an improved pharmacokinetic profile. |
The phenyl group on this compound already contributes to its lipophilic character. The addition of the fluorine atom further modulates this property. For comparison, the related compound 6-Fluoro-2-phenylbenzoic acid has an estimated logP of ~2.8, which is significantly higher than its non-biphenyl analog, 2-Fluoro-6-methoxybenzoic acid (logP ~1.5), indicating that the phenyl group is a major contributor to lipophilicity. This modulation is a delicate balance; while increased lipophilicity can improve membrane permeability, excessively high values can lead to poor aqueous solubility and non-specific binding. Therefore, the strategic placement of a single fluorine atom, as seen in this compound, represents a refined approach to optimizing this property for better bioavailability.
Molecular Modeling and Docking Studies in Drug Discovery
Computational methods are indispensable in modern drug discovery for predicting how a molecule might interact with a biological target. Molecular docking is a key technique used to simulate the binding of a ligand to the active site of a protein, helping to rationalize structure-activity relationships (SAR) and guide the design of more potent and selective inhibitors.
Aldehydes like this compound serve as foundational scaffolds for synthesizing derivative compounds that are then evaluated using these computational tools. For example, docking studies have been conducted on novel triazole derivatives synthesized from aldehyde precursors to confirm their binding to target active sites, revealing favorable binding energies and stable protein-ligand complexes. In other work, docking was used to explain the differences in inhibitory activity observed among a series of tricyclic GluN2B-selective N-methyl-D-aspartate (NMDA) receptor antagonists, providing insight into their binding modes.
While specific docking studies featuring this compound as the primary ligand were not identified in the literature search, its utility is clear as a starting point for creating more complex molecules. A typical drug discovery workflow would involve synthesizing a series of derivatives from this aldehyde and then using molecular docking to predict their binding affinity for a target like PKBβ/AKT2 or aldose reductase, thereby prioritizing the most promising candidates for further experimental testing.
Applications in Materials Science and Polymer Chemistry
Incorporation into Functional Polymers
Functional polymers are macromolecules that possess specific chemical groups, enabling them to have tailored properties and applications. The aldehyde group and the fluorinated biphenyl (B1667301) structure of 2-Fluoro-4-phenylbenzaldehyde make it a candidate for incorporation into such polymers.
While direct evidence of this compound being used as a monomer is not prominent in available research, its aldehyde functionality allows it to act as a precursor. Aldehydes can participate in various polymerization reactions, such as condensation polymerizations with amine or activated methylene (B1212753) compounds, to form larger polymer backbones. For instance, related aromatic aldehydes are used as terminators or monomers in controlled polymerization techniques to introduce specific end-groups or build polymer chains. uspto.gov The presence of the fluorine atom and the phenyl group could impart desirable properties like thermal stability, chemical resistance, and specific optoelectronic characteristics to the resulting polymer.
Development of Optoelectronic Materials
The biphenyl scaffold is a common structural motif in materials designed for optoelectronic applications due to its rigid and conjugated nature, which can facilitate charge transport. The introduction of a fluorine atom can further modulate the electronic properties of the molecule.
Fluorinated biphenyl compounds are key components in the formulation of liquid crystals and the synthesis of materials for OLEDs. vulcanchem.com The fluorine atom can influence the dielectric anisotropy and viscosity, which are critical parameters for liquid crystal displays (LCDs). For example, derivatives of fluorinated biphenyls are known to form nematic phases suitable for display technologies. vulcanchem.com
In the context of OLEDs, the biphenyl structure provides a rigid core that is beneficial for charge transport layers. The electron-withdrawing nature of fluorine can enhance the electron-transporting capabilities of the material. vulcanchem.com While research specifically detailing the use of this compound is scarce, its isomer, 4-fluoro-2-phenylbenzaldehyde, and other similar fluorinated biphenyl aldehydes are recognized as intermediates for advanced materials like OLEDs and liquid crystals. The rigid core and electron-deficient characteristics of these types of molecules are advantageous for creating semiconducting layers. vulcanchem.com
Table 1: Potential Applications of Related Fluorinated Biphenyl Aldehydes in Optoelectronics
| Application | Compound Class | Observed Properties/Function | Citation |
| OLEDs | Fluorinated Biphenyls | Enhanced electron transport in emissive layers. | vulcanchem.com |
| Liquid Crystals | Alkyl-chain derivatives of fluorinated biphenyls | Exhibit nematic phases at elevated temperatures (e.g., 120–150°C). | vulcanchem.com |
| Semiconducting Layers | 2-Fluoro-4'-(trifluoromethyl)biphenyl-4-carbaldehyde | Rigid biphenyl core and electron-deficient structure facilitate charge transport. | vulcanchem.com |
Surface Modification and Interfacial Phenomena
Surface modification of polymers is crucial for enhancing their performance in various applications, particularly in electrical insulation and biocompatibility. Fluorination is a well-established method for altering surface properties.
Direct surface fluorination of polymers like epoxy resins has been shown to be an effective method for inhibiting surface charge accumulation, a critical issue in high-voltage direct current (DC) applications. epo.org This process involves introducing fluorine atoms onto the polymer surface, which alters its chemical and physical characteristics. epo.org
Table 2: Effect of Surface Fluorination on Epoxy Resin Properties
| Property | Original Epoxy Resin | Fluorinated Epoxy Resin | Citation |
| Initial Surface Charge Density | High | Significantly Decreased | epo.org |
| Surface Charge Dissipation Rate | Slow | Accelerated | epo.org |
| Trap Distribution | Dominated by deep traps | Introduction of shallow traps, lower trap levels | epo.org |
| Carrier Mobility | Lower | Higher | epo.org |
Reaction Mechanism Studies and Mechanistic Insights
Elucidation of Reaction Pathways for Derivatization (e.g., Hantzsch Reaction Mechanism)
The derivatization of 2-Fluoro-4-phenylbenzaldehyde often proceeds through multi-component reactions (MCRs), where several reactants combine in a single step to form a complex product. The Hantzsch and Biginelli reactions are prominent examples of such transformations.
The Hantzsch dihydropyridine (B1217469) synthesis is a classic MCR that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). organic-chemistry.orgwikipedia.org The reaction leads to the formation of 1,4-dihydropyridines (1,4-DHPs), a class of compounds with significant pharmacological applications. wikipedia.orgresearchgate.net The mechanism is believed to proceed through the formation of two key intermediates: a Knoevenagel condensation product from the aldehyde and one equivalent of the β-ketoester, and an enamine formed from the second equivalent of the β-ketoester and ammonia. organic-chemistry.org The subsequent condensation of these two fragments yields the final dihydropyridine ring. organic-chemistry.org A study involving the closely related 2-fluoro-4-(trifluoromethyl)phenylbenzaldehyde utilized refluxing in absolute methanol (B129727) with 4,4-dimethylcyclohexane-1,3-dione, benzyl (B1604629) acetoacetate, and ammonium acetate to synthesize a complex hexahydroquinoline derivative. researchgate.net
Another significant derivatization pathway is the Biginelli reaction , which synthesizes 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-keto ester, and urea (B33335) or thiourea. nih.govrasayanjournal.co.in This acid-catalyzed reaction is mechanistically proposed to occur via a tandem sequence. rasayanjournal.co.in The initial step involves the reaction between the aldehyde and urea, activated by an acid catalyst, to form an acylimine intermediate. This is followed by the nucleophilic addition of the β-dicarbonyl compound's enolate to the acylimine, and a final cyclodehydration step affords the dihydropyrimidinone product. rasayanjournal.co.in
Role of Catalysts and Reagents in Selectivity and Yield Optimization
The choice of catalysts and reagents is paramount in controlling the outcome of reactions involving this compound, influencing both the rate of reaction and the yield of the desired products. A wide array of catalysts, from simple acids to complex organometallic compounds, have been employed.
Acid catalysts are frequently used in condensation reactions. In the Biginelli reaction, both Brønsted acids like citric acid and sulfuric acid, and Lewis acids such as ytterbium triflate (Yb(OTf)₃), have proven effective. nih.govrasayanjournal.co.injmchemsci.com For instance, citric acid has been used under solvent-free conditions to promote the synthesis of DHPMs with good to excellent yields. rasayanjournal.co.in The optimization of pH is also a critical factor; studies have shown that adjusting the pH from 4 to 5 can significantly increase the reaction yield for DHPM synthesis. jmchemsci.com
Heterogeneous catalysts offer advantages in terms of reusability and ease of separation. Metal-Organic Frameworks (MOFs) like MIL-101(Cr)-NO₂ have been utilized as solid acid catalysts for synthesizing benzimidazoles from aldehydes and o-phenylenediamine. csic.es In a study, 4-phenylbenzaldehyde (B31587) and 2-fluorobenzaldehyde (B47322) reacted in the presence of this catalyst to provide the corresponding benzimidazoles in 54% and 80% yield, respectively, demonstrating the catalyst's efficacy. csic.es
Palladium-based catalysts are crucial for cross-coupling and reduction reactions. Palladacycles have been investigated as precatalysts in Suzuki-Miyaura cross-coupling reactions, where they can react with arylboronic acids in a key transmetallation step. rsc.org For reductions, a combination of 10% Pd/C and ammonium formate (B1220265) (HCO₂NH₄) has been used to reduce an ethynyl (B1212043) group in a related biphenyl (B1667301) derivative. acs.org
Other specialized reagents and conditions have also been explored. Mechanochemical hydrogenation using a nickel catalyst in a ball mill has been shown to convert 4-fluorobenzaldehyde (B137897) quantitatively (97% yield), whereas the solid 4-phenylbenzaldehyde gave a much lower yield (20%), a difference attributed to the physical state of the substrate affecting its transport to the catalyst surface. researchgate.net Boron trifluoride dimethyl sulfide (B99878) complex (BF₃SMe₂) serves as an efficient reagent for the thioacetalation of aldehydes, including 4-phenylbenzaldehyde. acs.org
| Reaction Type | Catalyst/Reagent | Substrate(s) | Yield | Reference |
|---|---|---|---|---|
| Biginelli Reaction | Citric Acid | Aromatic Aldehydes | Good to Excellent | rasayanjournal.co.in |
| Biginelli Reaction | Yb(OTf)₃ | Fluorous Benzaldehyde (B42025) | 85-95% | nih.gov |
| Biginelli Reaction | H₂SO₄ (pH 5) | Various Aldehydes | up to 91.9% | jmchemsci.com |
| Benzimidazole (B57391) Synthesis | MIL-101(Cr)-NO₂ | 4-Phenylbenzaldehyde | 54% | csic.es |
| Benzimidazole Synthesis | MIL-101(Cr)-NO₂ | 2-Fluorobenzaldehyde | 80% | csic.es |
| Mechanochemical Hydrogenation | Nickel | 4-Phenylbenzaldehyde | 20% | researchgate.net |
| Mechanochemical Hydrogenation | Nickel | 4-Fluorobenzaldehyde | 97% | researchgate.net |
| Thioacetalation | BF₃SMe₂ | 4-Phenylbenzaldehyde | Moderate to Good | acs.org |
| Reduction | 10% Pd/C, HCO₂NH₄ | Ethynyl Biphenyl Derivative | Not specified | acs.org |
Spectroscopic and Computational Approaches to Reaction Intermediates
The direct observation and characterization of transient intermediates are often challenging but crucial for confirming a proposed reaction mechanism. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), coupled with computational studies, are powerful tools for this purpose.
¹⁹F NMR spectroscopy is particularly valuable for probing reactions involving fluorine-containing molecules like this compound. A notable example is the investigation of the decarboxylative Wittig reaction of 4-phenylbenzaldehyde with ClCF₂CO₂Na and triphenylphosphine. cas.cnresearchgate.net In this study, ¹⁹F NMR analysis of the reaction mixture allowed for the detection of a key difluoromethylene phosphobetaine intermediate. cas.cn The appearance of a signal at -94.10 ppm, which subsequently disappeared upon formation of the final gem-difluoroolefination product, provided strong evidence for a mechanism involving this phosphobetaine species. cas.cn
Computational chemistry provides complementary insights into molecular structure and reactivity. Density Functional Theory (DFT) calculations are used to study molecular properties that are not directly observable. researchgate.net In the study of the Hantzsch product, Natural Bond Orbital (NBO) analysis was performed to calculate the partial atomic charges on the atoms, offering a deeper understanding of the electronic distribution within the molecule. researchgate.net Such calculations can help rationalize the observed reactivity and the nature of intermolecular interactions. researchgate.netresearchgate.net
Future Research Directions and Emerging Applications
Development of Novel Synthetic Methodologies for Fluorinated Aldehydes
The synthesis of fluorinated aromatic aldehydes, including 2-Fluoro-4-phenylbenzaldehyde, is a cornerstone of innovation in fields like pharmaceuticals and agrochemicals. nbinno.com The presence of fluorine can profoundly influence a molecule's physical and chemical characteristics, such as lipophilicity and metabolic stability, which are crucial for improving the pharmacokinetic profiles of drug candidates. nbinno.com Consequently, the development of more efficient, selective, and sustainable synthetic methods is a primary focus of ongoing research.
Current research is exploring several promising avenues:
Catalytic Enantioselective Fluorination: A significant challenge is the direct and enantioselective α-fluorination of aldehydes. researchgate.net Organocatalytic strategies, using chiral catalysts like imidazolidinones, have been developed to mediate the fluorination of various aldehydes with electrophilic fluorine sources such as N-fluorobenzenesulfonimide (NFSI). researchgate.net Future work aims to refine these catalysts to achieve higher yields and enantioselectivities for a broader range of substrates under milder conditions.
Enzymatic Synthesis: Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes like fluorinases, which can form carbon-fluorine bonds directly, represent a promising method for producing fluorinated compounds under mild conditions. nih.gov Research is focused on discovering and engineering more robust and versatile fluorinases and other enzymes (e.g., cytochrome P450s, aldolases) for the synthesis of complex fluorinated aldehydes. nih.gov
Flow Chemistry and Process Optimization: Continuous flow chemistry provides advantages in terms of safety, scalability, and control over reaction parameters. Applying flow chemistry to fluorination reactions, which can be highly energetic, is an area of active investigation. This approach can enable the safe use of hazardous fluorinating agents and allow for precise temperature and pressure control, leading to improved yields and purity.
Novel Fluorinating Reagents: The development of new electrophilic and nucleophilic fluorinating reagents continues to be a key research area. organic-chemistry.orgrsc.org Reagents like Selectfluor (F-TEDA-BF4) are used for direct regioselective fluorination of ketones, and similar principles are being extended to aldehyde synthesis. organic-chemistry.org The goal is to create reagents that are more selective, safer to handle, and have a broader functional group tolerance.
| Methodology | Key Advantages | Current Research Focus | Potential Impact |
|---|---|---|---|
| Organocatalytic Fluorination | High enantioselectivity, metal-free. researchgate.net | Developing more efficient catalysts, expanding substrate scope. researchgate.net | Access to chiral α-fluoro aldehydes for medicinal chemistry. researchgate.net |
| Enzymatic Synthesis | High selectivity, mild reaction conditions, environmentally friendly. nih.gov | Discovery and engineering of novel fluorinases and other enzymes. nih.gov | Sustainable production of complex fluorinated compounds. nih.gov |
| Flow Chemistry | Enhanced safety, scalability, precise reaction control. | Adapting hazardous fluorination reactions to continuous flow systems. | Safer and more efficient industrial-scale production. |
| New Fluorinating Reagents | Improved selectivity, safety, and functional group tolerance. organic-chemistry.org | Design and synthesis of novel electrophilic and nucleophilic reagents. rsc.org | Broader applicability and accessibility of fluorination reactions. |
Advanced Applications in Targeted Drug Delivery Systems
The unique physicochemical properties imparted by the fluorine atom make fluorinated compounds like this compound attractive for advanced biomedical applications, particularly in drug delivery. The fluorine atom can enhance binding affinity, metabolic stability, and membrane permeability, which are all desirable traits for therapeutic agents and their delivery systems. nbinno.com
Future research in this area is centered on leveraging these properties:
Fluorinated Nanocarriers: The incorporation of fluorinated moieties into nanocarrier systems, such as liposomes, micelles, or nanoparticles, is a promising strategy. The hydrophobicity of fluorine can be used to control drug loading and release kinetics. Research is exploring how fluorinated building blocks can be used to create more stable and efficient drug delivery vehicles.
Covalent Organic Frameworks (COFs): Fluorinated COFs are emerging as a new class of materials for drug delivery. nih.gov These crystalline porous polymers can be designed with specific pore sizes and functionalities. The introduction of fluorine atoms into the COF structure can enhance drug loading capacity through F–H hydrogen bonding and improve the material's biocompatibility. nih.gov Studies have shown that fluorinated COFs can exhibit high loading capacities for drugs like 5-fluorouracil (B62378) and demonstrate efficient, sustained release. nih.gov
Targeted Ligand Development: this compound can serve as a precursor for synthesizing complex molecules that act as targeting ligands. These ligands can be attached to drug-loaded nanoparticles to direct them to specific cells or tissues, such as cancer cells, thereby increasing therapeutic efficacy and reducing side effects.
Exploration of New Material Science Paradigms
In material science, the introduction of fluorine into organic molecules can lead to materials with exceptional properties, including high thermal stability, chemical resistance, and unique electronic characteristics. rsc.org Fluorinated benzaldehydes are valuable starting materials for preparing active ingredients and specialty polymers. trea.comgoogle.com
Emerging research directions include:
Fluorinated Polymers and Liquid Crystals: The aldehyde group in this compound is a versatile functional handle for polymerization reactions. Research into creating novel fluorinated polymers derived from this compound could lead to materials with low surface energy, high hydrophobicity, and enhanced stability, suitable for applications in advanced coatings, membranes, and optical films.
Metal-Organic Frameworks (F-MOFs): The use of fluorinated organic linkers, which can be synthesized from precursors like this compound, is a key strategy in designing next-generation MOFs. rsc.org Fluorination can impart noticeable hydrophobicity and increase thermal stability. rsc.org These F-MOFs are being investigated for applications in gas separation and storage (e.g., CO2 capture), catalysis, and sensing, where the fluorine groups can modulate pore chemistry and enhance affinity for specific molecules. rsc.org
Organic Electronics: The electron-withdrawing nature of fluorine can significantly influence the electronic properties of aromatic systems. By incorporating this compound into larger conjugated systems, researchers can fine-tune the energy levels (HOMO/LUMO) of organic semiconductors. This opens up possibilities for its use in designing new materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).
Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry
The intersection of artificial intelligence (AI), machine learning (ML), and chemistry is creating powerful new tools for molecular design and discovery. rsc.orgnih.gov These computational approaches can accelerate the development of new synthetic routes and the discovery of molecules with desired properties, saving significant time and resources. rjptonline.org
Key areas for future integration include:
Reaction Prediction and Optimization: ML models can be trained on vast datasets of chemical reactions to predict the outcomes of new transformations, including potential yields and side products. rjptonline.orgarxiv.org For a compound like this compound, AI could be used to identify optimal reaction conditions (catalyst, solvent, temperature) for its synthesis or its conversion into more complex derivatives. nih.gov
De Novo Molecular Design: AI algorithms can design novel molecules with specific target properties. By inputting desired parameters—such as high binding affinity to a biological target or specific electronic properties for a material—ML models can generate new chemical structures incorporating the this compound scaffold. This approach moves beyond screening existing compounds to inventing entirely new ones. arxiv.org
Predicting Physicochemical Properties: Machine learning can accurately predict properties of fluorinated compounds, which can be computationally intensive to calculate using traditional methods. rsc.orgacs.org For instance, ML models can predict the fluorination strength of reagents or the bond dissociation energies in complex fluorinated molecules, aiding in reaction design and stability assessments. rsc.orgchemrxiv.orgchemrxiv.org This predictive power allows chemists to prioritize the synthesis of the most promising candidates. acs.org
| AI/ML Application | Objective | Methodology | Expected Outcome |
|---|---|---|---|
| Reaction Prediction | To forecast the outcome and yield of synthetic routes. rjptonline.org | Training neural networks on large reaction databases. arxiv.org | Rapid optimization of synthesis for derivatives. |
| De Novo Design | To invent new molecules with desired properties. arxiv.org | Using generative models (e.g., VAEs, GANs) constrained by property predictors. | Discovery of novel drug candidates and materials. |
| Property Prediction | To estimate physicochemical and biological properties. acs.org | Developing QSAR and other predictive models based on molecular descriptors. rsc.org | Prioritization of synthetic targets, reducing experimental costs. chemrxiv.org |
| Retrosynthesis Planning | To identify viable synthetic pathways to a target molecule. | Employing deep learning and symbolic AI to navigate the space of chemical reactions. nih.gov | Efficient and novel routes to complex molecules based on the core scaffold. |
| Compound Name |
|---|
| This compound |
| N-fluorobenzenesulfonimide (NFSI) |
| Selectfluor (F-TEDA-BF4) |
| 5-fluorouracil |
Q & A
Q. What are the optimal synthetic routes for 2-Fluoro-4-phenylbenzaldehyde?
Methodological Answer: The synthesis typically involves cross-coupling reactions. A Suzuki-Miyaura coupling between 2-fluoro-4-bromobenzaldehyde and phenylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) is effective. Key parameters:
Q. How should researchers characterize the purity and structure of this compound?
Methodological Answer: Use a multi-technique approach:
- NMR Spectroscopy:
- ¹H NMR: Confirm aldehyde proton (~10 ppm) and aromatic splitting patterns (meta-fluorine coupling).
- ¹⁹F NMR: Single peak near -110 ppm (deshielded by aromatic ring).
- HPLC: Use a C18 column (acetonitrile/water, 70:30) to verify >95% purity.
- Mass Spectrometry: ESI-MS to confirm molecular ion [M+H]⁺ at m/z 214.1.
- FT-IR: Aldehyde C=O stretch ~1700 cm⁻¹ .
Q. What are the stability considerations for handling this compound?
Methodological Answer: The aldehyde group is prone to oxidation. Store under inert gas (N₂/Ar) at 4°C in amber vials. Avoid prolonged exposure to air or light. Monitor degradation via HPLC: oxidized byproducts (e.g., carboxylic acid derivatives) elute earlier than the parent compound .
Advanced Research Questions
Q. How does the fluorine substituent influence electronic properties and reactivity in cross-coupling reactions?
Methodological Answer: The fluorine atom is electron-withdrawing (σₚ = +0.06, σₘ = +0.34), polarizing the aromatic ring and directing electrophilic substitution to the para-position. In Suzuki reactions, this enhances oxidative addition efficiency at the bromine site. Compare reaction rates with non-fluorinated analogs using kinetic studies (e.g., GC-MS time-course analysis) .
Q. What strategies resolve contradictory biological activity data for fluorinated benzaldehyde derivatives?
Methodological Answer: Contradictions often arise from substituent positioning or assay conditions. For example:
- Case Study: A 2-fluoro-4-phenyl derivative showed variable IC₅₀ values in enzyme inhibition assays due to solvent polarity (DMSO vs. aqueous buffer).
- Resolution: Standardize solvent systems and use molecular docking to validate binding poses. Reference crystallographic data (PDB) for target proteins .
Q. How can this compound be applied in proteomics or drug discovery?
Methodological Answer: The aldehyde group enables covalent bonding to lysine residues in proteins. Applications:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
